Lipophilicity and Ionization State Comparison
The N-3 but-2-enoyl substitution substantially increases lipophilicity relative to the unsubstituted parent thiazolidine-4-carboxylic acid. The target compound has a calculated LogP of 0.995 (ALogP) [1]. In contrast, the unsubstituted thiazolidine-4-carboxylic acid (Timonacic) exhibits a LogP of approximately -0.5 to -1.0, reflecting its more polar, zwitterionic character [2]. This difference of approximately 1.5-2.0 LogP units translates to roughly 30- to 100-fold higher predicted membrane partitioning for the but-2-enoyl derivative, which may influence cellular uptake and tissue distribution in biological assays. Additionally, the calculated pKa of 3.82 for the carboxylic acid group indicates that the compound exists predominantly in the ionized carboxylate form at physiological pH (7.4), while the increased LogD values at lower pH (LogD = -1.16 at pH 5.5; LogD = -2.74 at pH 7.4) demonstrate pH-dependent partitioning behavior relevant to subcellular compartmentalization [1].
| Evidence Dimension | Lipophilicity (LogP) and Ionization |
|---|---|
| Target Compound Data | ALogP = 0.995; pKa = 3.82; LogD(pH 5.5) = -1.16; LogD(pH 7.4) = -2.74 |
| Comparator Or Baseline | Thiazolidine-4-carboxylic acid (Timonacic): LogP ≈ -0.5 to -1.0 |
| Quantified Difference | ΔLogP ≈ 1.5-2.0 units |
| Conditions | In silico prediction using JChem; experimental LogP values for comparator from literature |
Why This Matters
Higher LogP predicts enhanced passive membrane diffusion, which may improve intracellular target engagement in cell-based assays compared to more polar thiazolidine analogs.
- [1] ChemBase. 3-(but-2-enoyl)-1,3-thiazolidine-4-carboxylic acid - Calculated physicochemical properties. ChemBase ID: 270244. View Source
- [2] ChemFont. Thiazolidine-4-carboxylic acid (Timonacic) - Physicochemical properties. View Source
